molecular formula C13H9NO4 B1314852 2-(3-Nitrophenyl)benzoic acid CAS No. 37174-74-6

2-(3-Nitrophenyl)benzoic acid

Cat. No. B1314852
CAS RN: 37174-74-6
M. Wt: 243.21 g/mol
InChI Key: LGZSDFBCFHDCKP-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)benzoic acid is a compound that contains a total of 28 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)benzoic acid includes a benzene ring with a carbon bearing a nitro group . It also contains a carboxylic acid group and a hydroxyl group .

Scientific Research Applications

Luminescence Sensitization in Metal Complexes

  • Thiophenyl-derivatized nitrobenzoic acid ligands, including variations of 2-(3-Nitrophenyl)benzoic acid, have been used as sensitizers for Eu(III) and Tb(III) luminescence. These ligands significantly enhance luminescence properties in metal complexes, as demonstrated by Viswanathan and Bettencourt-Dias (2006) in their study on Eu(III) and Tb(III) complexes (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of Indeno[1,2-b]indoles

  • Reboredo et al. (2002) utilized 2-(2'-Nitrophenylethynyl)benzoic acid esters in a novel synthesis method for indeno[1,2-b]indoles, showcasing the utility of nitrobenzoic acid derivatives in complex organic synthesis (Reboredo et al., 2002).

Photolysis Studies

  • Lin and Abe (2021) investigated the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which are structurally related to 2-(3-Nitrophenyl)benzoic acid, revealing their potential as photolabile protecting groups in synthetic chemistry (Lin & Abe, 2021).

Catalytic Reduction Applications

  • In the study by Wu et al. (2017), derivatives of nitrobenzoic acid were employed in the synthesis of metal-organic frameworks, demonstrating their effectiveness in catalytic processes, particularly in the reduction of nitrophenol (Wu et al., 2017).

Two-Photon Uncaging

  • Komori et al. (2016) designed a new chromophore, 2-(4-nitrophenyl)benzofuran, for two-photon uncaging using near-IR light, indicating the potential of nitrophenyl derivatives in advanced photophysical applications (Komori et al., 2016).

Tryptophan Precursor Synthesis

  • Tanaka, Yasuo, and Torii (1989) used2-(2-Nitrophenyl) derivatives in the synthesis of a potent tryptophan precursor, demonstrating the versatility of nitrophenyl compounds in the synthesis of important biochemical precursors (Tanaka, Yasuo, & Torii, 1989).

Photoinduced NO Delivery in Organometallic Complexes

  • Kumar et al. (2017) explored the use of 2-((4-(dimethylamino)-3-nitrophenyl)diazenyl)benzoic acid in synthesizing organometallic ruthenium nitrosyl complexes for photoinduced nitric oxide (NO) delivery, showing the compound's relevance in medicinal chemistry and phototherapy (Kumar et al., 2017).

Antimicrobial Activity of Metal Complexes

  • Muhammad, Mohd, and Ismail (2012) characterized metal complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid, assessing their antimicrobial activities against various bacterial and fungal strains, which highlights the potential of nitrobenzoic acid derivatives in the development of new antimicrobial agents (Muhammad, Mohd, & Ismail, 2012).

Modification of Ion Transport in Biological Systems

  • Branchini et al. (1995) investigated photoaffinity labeling reagents based on the structure of nitrobenzoic acid derivatives, specifically targeting chloride ion transport in human erythrocyte membranes. This research underscores the utility of nitrobenzoic acids in studying ion channels and transporters in biological systems (Branchini et al., 1995).

Photophysical Properties of Lanthanide Coordination Compounds

  • Sivakumar, Reddy, Cowley, and Vasudevan (2010) synthesized lanthanide complexes using derivatives of 4-benzyloxy benzoic acid, including a nitro-substituted variant, to study the effect of electron-withdrawing groups on luminescent properties. This highlights the role of nitrobenzoic acid derivatives in tailoring the photophysical properties of coordination compounds (Sivakumar et al., 2010).

Nitro-Hunsdiecker Reaction in Organic Synthesis

  • Das, Sinha, and Roy (2002) described a nitro-Hunsdiecker reaction involving the nitrodecarboxylation of aromatic unsaturated carboxylic acids, including nitrobenzoic acids. This reaction is significant in organic synthesis,demonstrating the role of nitrobenzoic acid derivatives in facilitating complex chemical transformations (Das, Sinha, & Roy, 2002).

Water Purification Research

  • Matthews (1990) conducted research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide, including experiments with nitrobenzene and benzoic acid. This study indicates the potential application of nitrobenzoic acid derivatives in environmental chemistry and water treatment processes (Matthews, 1990).

properties

IUPAC Name

2-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSDFBCFHDCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476184
Record name 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)benzoic acid

CAS RN

37174-74-6
Record name 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Nakamura, H Togo - … : an international journal for reviews and …, 2020 - scholar.archive.org
Treatment of 2-arylbenzoic acids with N-chlorosuccinimide (NCS) and NaI at 70 C under fluorescent lighting condition gave the corresponding 3, 4-benzocoumarins in good yields …
Number of citations: 2 scholar.archive.org
RF Standaert, SB Park - The Journal of Organic Chemistry, 2006 - ACS Publications
Photoisomerizable amino acids provide a direct avenue to the experimental manipulation of bioactive polypeptides, potentially allowing real-time, remote control of biological systems …
Number of citations: 44 pubs.acs.org
SB Park - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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